N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Novel Schiff Bases Synthesis : Research on the design, synthesis, and QSAR studies of novel Schiff bases derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells at antibacterial concentrations. Such studies provide a framework for the synthesis of novel compounds with potential antibacterial properties (Palkar et al., 2017).
Crystal Structure and Hirshfeld Surface Analysis : The synthesis and crystal structure analysis of compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide insights into the molecular interactions and stability of such compounds, which are crucial for understanding their potential biological activities (Prabhuswamy et al., 2016).
Biological Activities
Antitumor and Antioxidant Activities : Studies on compounds containing pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives have revealed significant antioxidant activities. This suggests that similar compounds might also possess noteworthy biological activities, including potential neuroprotective effects against diseases like Alzheimer's (Mohamed & El-Sayed, 2019).
Antimicrobial Activities : Research into new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has demonstrated antimicrobial activities, highlighting the potential for structurally related compounds to serve as antimicrobial agents (Gad-Elkareem et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-10-4-3-5-15(11(10)2)20-16(18-17(21)12-6-7-12)13-8-22-9-14(13)19-20/h3-5,12H,6-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPANRSGKALAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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